2-iodo-N,N-bis(propan-2-yl)benzamide
Overview
Description
2-Iodo-N,N-bis(propan-2-yl)benzamide is an organic compound with the molecular formula C10H12INO. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom and the amide nitrogen is bonded to two isopropyl groups. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N,N-bis(propan-2-yl)benzamide typically involves the iodination of N,N-bis(propan-2-yl)benzamide. One common method is the reaction of N,N-bis(propan-2-yl)benzamide with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N,N-bis(propan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N,N-bis(propan-2-yl)benzamide derivatives with different substituents on the benzene ring .
Scientific Research Applications
2-Iodo-N,N-bis(propan-2-yl)benzamide has several applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-iodo-N,N-bis(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-N-(2-propynyl)benzamide: Similar structure but with a propynyl group instead of isopropyl groups.
2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide: Contains two chlorine atoms and a propynyl group.
2-Amino-N-(3-chloro-4-methylphenyl)benzamide: Contains an amino group and a chloro-methylphenyl group.
Uniqueness
2-Iodo-N,N-bis(propan-2-yl)benzamide is unique due to the presence of the iodine atom and the two isopropyl groups on the amide nitrogen. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-iodo-N,N-di(propan-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFBLRLLJOMREE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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